4-(Trifluoromethyl)pyridine-3-sulfonamide
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Overview
Description
4-(Trifluoromethyl)pyridine-3-sulfonamide is a chemical compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring, along with a sulfonamide group (-SO₂NH₂)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)pyridine-3-sulfonamide can be achieved through several methods. One common approach involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the pyridine ring. This can be done using reagents such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines . Another method involves the construction of the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl copper for substitution reactions and palladium catalysts for coupling reactions . Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various trifluoromethyl-substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
4-(Trifluoromethyl)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition of enzymatic activity or modulation of protein function . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: Similar in structure but lacks the sulfonamide group, making it less versatile in certain applications.
4-(Trifluoromethyl)benzenesulfonamide: Contains a benzene ring instead of a pyridine ring, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)pyridine-2-sulfonamide: Similar structure but with the sulfonamide group attached to a different position on the pyridine ring, affecting its reactivity and applications.
Uniqueness
4-(Trifluoromethyl)pyridine-3-sulfonamide is unique due to the combination of the trifluoromethyl and sulfonamide groups attached to the pyridine ring. This unique structure imparts distinctive chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications .
Biological Activity
4-(Trifluoromethyl)pyridine-3-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of agriculture and medicine. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Overview of Biological Activities
The compound has demonstrated a variety of biological activities, including:
- Herbicidal Activity : Effective against a range of weeds.
- Antibacterial Activity : Active against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Exhibits efficacy against various fungal strains.
- Anticancer Properties : Shows promise in inhibiting cancer cell lines.
Herbicidal Activity
This compound has been identified as an effective herbicide. It acts by inhibiting specific biochemical pathways in plants, leading to their death. The compound is particularly noted for its compatibility with other herbicides, enhancing its effectiveness when used in combination formulations.
Herbicide | Target Weeds | Efficacy |
---|---|---|
This compound | Various pre-emergent and post-emergent weeds | High efficacy in controlled studies |
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been tested against several bacterial strains, showing effectiveness comparable to standard antibiotics.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
---|---|---|
E. faecalis | 40 µg/mL | 29 |
P. aeruginosa | 50 µg/mL | 24 |
S. typhi | 40 µg/mL | 30 |
K. pneumoniae | 50 µg/mL | 19 |
These results suggest that the compound could serve as a potential alternative to existing antibiotics, especially in treating resistant bacterial strains .
Antifungal Activity
The compound has also been evaluated for antifungal activity against various fungi, including Aspergillus fumigatus. In vitro studies have shown that it effectively inhibits fungal growth, making it a candidate for agricultural applications to combat fungal pathogens .
Anticancer Properties
In cancer research, this compound has shown promising results against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's mechanism involves interaction with specific protein targets within the cell, disrupting critical signaling pathways.
Cell Line | IC50 Value (µM) | Comparative Efficacy |
---|---|---|
MCF-7 | 7 | Higher than cisplatin and 5-fluorouracil |
HepG2 | 14 | Comparable to standard chemotherapy agents |
Molecular docking studies have revealed that the compound interacts favorably with key amino acid residues involved in cancer cell proliferation, suggesting a targeted approach for therapeutic development .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the trifluoromethyl group enhances the compound's binding affinity to biological targets, thus increasing its potency compared to non-fluorinated analogs .
Case Studies and Research Findings
- Herbicidal Efficacy Study : A study demonstrated that the application of this sulfonamide significantly reduced weed populations in controlled agricultural settings, highlighting its potential for use in sustainable farming practices .
- Antibacterial Efficacy Assessment : Comparative studies showed that this compound outperformed traditional antibiotics against resistant strains of bacteria, suggesting its viability as a new therapeutic agent in clinical settings .
- Anticancer Research : In vitro assays indicated that the compound induced apoptosis in cancer cells at lower concentrations than conventional treatments, marking it as a promising candidate for further development in oncology .
Properties
Molecular Formula |
C6H5F3N2O2S |
---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
4-(trifluoromethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)4-1-2-11-3-5(4)14(10,12)13/h1-3H,(H2,10,12,13) |
InChI Key |
QWVSPPFUUQKXPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
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